molecular formula C10H10BrF3N2O2 B1286545 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006320-26-8

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

カタログ番号: B1286545
CAS番号: 1006320-26-8
分子量: 327.1 g/mol
InChIキー: NJGIZAQGXBXLJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS: 1001518-96-2) is a pyrazole derivative with the molecular formula C₁₀H₁₀BrF₃N₂O₂ and a molecular weight of 327.1 g/mol . Its structure features a bromo substituent at position 4, a cyclopropyl group at position 5, and a trifluoromethyl group at position 3 of the pyrazole ring, linked to a propanoic acid side chain. Key predicted properties include:

  • Density: 1.88 ± 0.1 g/cm³
  • Boiling Point: 377.9 ± 42.0 °C
  • pKa: 4.15 ± 0.10 .

Pyrazole derivatives are widely used in pharmaceuticals and agrochemicals due to their bioactivity, particularly as anti-inflammatory or pesticidal agents . A related derivative, 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride (CAS: 1006473-04-6), is available with ≥97% purity .

特性

IUPAC Name

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3N2O2/c1-4(9(17)18)16-7(5-2-3-5)6(11)8(15-16)10(12,13)14/h4-5H,2-3H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGIZAQGXBXLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=C(C(=N1)C(F)(F)F)Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901141155
Record name 4-Bromo-5-cyclopropyl-α-methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901141155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006320-26-8
Record name 4-Bromo-5-cyclopropyl-α-methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006320-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-cyclopropyl-α-methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901141155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Pyrazole Ring Construction

  • The pyrazole ring is typically synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents.
  • For the trifluoromethyl substitution at the 3-position, trifluoromethylated β-diketones or β-ketoesters are used as starting materials.
  • The cyclopropyl group at the 5-position is introduced either by using cyclopropyl-substituted precursors or by cyclopropanation reactions on suitable intermediates.
  • Bromination at the 4-position is achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to selectively brominate the pyrazole ring.

Representative Reaction Conditions

Step Reagents/Conditions Purpose Notes
Cyclocondensation Hydrazine derivative + trifluoromethyl β-diketone Pyrazole ring formation Solvent: ethanol or acetic acid; temperature: reflux
Cyclopropyl introduction Use of cyclopropyl-substituted diketone or cyclopropanation Install cyclopropyl group May require base catalysis or metal catalysts
Bromination NBS or Br2 in solvent (e.g., dichloromethane) 4-position bromination Controlled temperature to avoid overbromination

Introduction of the Propanoic Acid Side Chain

N-Alkylation of Pyrazole

  • The propanoic acid moiety is introduced by N-alkylation of the pyrazole nitrogen (N-1) with a suitable alkylating agent such as 3-bromopropanoic acid or its esters (e.g., ethyl 3-bromopropanoate) .
  • The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • After alkylation, if an ester is used, hydrolysis under acidic or basic conditions converts the ester to the free carboxylic acid.

Typical Reaction Conditions

Step Reagents/Conditions Purpose Yield Range
N-Alkylation Pyrazole + ethyl 3-bromopropanoate, K2CO3, DMF, 60–80°C, 6–12 h Attach propanoate ester 60–80%
Hydrolysis NaOH or HCl, reflux, 2–4 h Convert ester to acid >90%

Purification and Characterization

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Outcome Typical Yield
1 Pyrazole ring formation Hydrazine + trifluoromethyl β-diketone, reflux EtOH Substituted pyrazole core 70–85%
2 Cyclopropyl group introduction Cyclopropyl precursor or cyclopropanation Cyclopropyl substitution at C-5 60–75%
3 Bromination NBS or Br2, DCM, 0–25°C Bromination at C-4 65–80%
4 N-Alkylation Ethyl 3-bromopropanoate, K2CO3, DMF, 60–80°C Propanoate ester attachment 60–80%
5 Hydrolysis NaOH or HCl, reflux Conversion to propanoic acid >90%

Research Findings and Notes

  • The selectivity of bromination is critical to avoid polybrominated byproducts; mild conditions and stoichiometric control are essential.
  • The cyclopropyl group imparts steric and electronic effects influencing the reactivity and biological activity of the compound.
  • The trifluoromethyl group enhances metabolic stability and lipophilicity, which is beneficial for medicinal chemistry applications.
  • The N-alkylation step requires careful control to prevent O-alkylation or multiple substitutions.
  • The overall synthetic route is amenable to scale-up with optimization of reaction times and purification steps.

化学反応の分析

Types of Reactions

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups present.

    Cycloaddition reactions: The pyrazole ring can participate in cycloaddition reactions with suitable dienophiles or dipolarophiles.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR). Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

科学的研究の応用

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with improved properties.

作用機序

The mechanism of action of 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. In receptor binding studies, the compound may interact with specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.

類似化合物との比較

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole Positions) Key Properties
Target Compound 1001518-96-2 C₁₀H₁₀BrF₃N₂O₂ 327.1 4-Br, 5-cyclopropyl, 3-CF₃ Density: 1.88 g/cm³; pKa: 4.15
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 1001518-85-9 C₈H₈BrF₃N₂O₂ 301.06 4-Br, 5-CH₃, 3-CF₃ Not reported
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 1795503-02-4 C₈H₉F₃N₂O₂ 245.16 4-CH₃, 3-CF₃ Purity: 95%

Structural and Functional Differences

Substituent Effects: The cyclopropyl group in the target compound introduces steric hindrance and increased lipophilicity compared to the methyl group in 1001518-85-7. This may enhance membrane permeability in biological systems . The bromo atom in the target and 1001518-85-9 contributes to higher molecular weights (327.1 vs.

Acidity and Reactivity :

  • The target compound’s pKa (~4.15) suggests moderate acidity, likely due to the electron-withdrawing trifluoromethyl group stabilizing the deprotonated form. The methyl-substituted analog 1795503-02-4 may exhibit similar acidity but lacks bromine’s electronic effects .

For example, fluazifop (a related propanoic acid derivative) is a herbicide targeting acetyl-CoA carboxylase .

生物活性

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structural features, including a trifluoromethyl group and a cyclopropyl moiety, which may contribute to its biological efficacy.

Chemical Structure

The molecular formula of this compound is C10H10BrF3N2O2C_{10}H_{10}BrF_3N_2O_2. The IUPAC name reflects its complex structure, which is crucial for understanding its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. A review of pyrazole derivatives indicated their effectiveness against BRAF(V600E) mutations, which are common in melanoma and other cancers .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameTargetIC50 (µM)Reference
Compound ABRAF0.5
Compound BEGFR0.8
This compoundTBDTBDTBD

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been documented. In particular, compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various in vitro models . The mechanism often involves the disruption of signaling pathways associated with inflammation.

Antibacterial Activity

The antibacterial efficacy of pyrazole derivatives has been explored, with some compounds demonstrating significant activity against Gram-positive and Gram-negative bacteria. The structural components of this compound may enhance its membrane-disrupting capabilities, leading to bacterial cell lysis .

Case Study 1: Inhibition of CDK1

A study focusing on the inhibition of cyclin-dependent kinase 1 (CDK1) identified several pyrazole derivatives as potential inhibitors. The compound was integrated into a screening process that highlighted its ability to selectively inhibit CDK1 activity, thereby providing a pathway for cancer treatment strategies .

Case Study 2: Antifungal Activity

Research on related pyrazole derivatives has demonstrated antifungal properties against various phytopathogenic fungi. In vitro assays revealed that certain derivatives exhibited moderate to excellent antifungal activity, suggesting that similar mechanisms may be at play for this compound .

Q & A

Q. Table 1: Key Physical Properties for Characterization

PropertyValueReference
Molecular FormulaC₁₀H₁₀BrF₃N₂O₂
Molecular Weight327.1 g/mol
Predicted Density1.88 ± 0.1 g/cm³
pKa (acid dissociation)4.15 ± 0.10

Advanced: How can structural discrepancies in reported biological activities be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Substituent positional isomerism : The bromo and cyclopropyl groups’ positions (C4 vs. C5) significantly alter bioactivity. Verify regiochemistry via ¹H-¹³C HMBC NMR to confirm substituent orientation .
  • Impurity profiles : Trace impurities (e.g., de-brominated byproducts) can confound bioassays. Use LC-UV/HRMS with reference standards (e.g., EP impurity guidelines ) to quantify contaminants.
  • Solvent effects : Activity in polar vs. nonpolar solvents (e.g., DMSO vs. ethanol) may reflect aggregation states. Dynamic light scattering (DLS) can assess colloidal stability .

Basic: What spectroscopic techniques are optimal for confirming the cyclopropyl and trifluoromethyl groups?

Methodological Answer:

  • ¹⁹F NMR : A singlet at ~-60 ppm confirms the trifluoromethyl group’s presence and electronic environment .
  • ¹H-¹H COSY : Cyclopropane protons exhibit characteristic coupling (J = 5–8 Hz) and appear as a multiplet in the δ 1.2–1.5 ppm range .
  • X-ray crystallography : Resolves spatial arrangements, particularly for sterically hindered cyclopropane-pyrazole interactions .

Advanced: How do structural modifications at the pyrazole C5 position affect pharmacological activity?

Methodological Answer:
SAR studies suggest:

  • Electron-withdrawing groups (EWGs) : Bromine at C4/C5 enhances metabolic stability but reduces solubility. Replace bromine with methyl (logP reduction by ~0.5) to improve bioavailability .
  • Cyclopropyl vs. alkyl substituents : Cyclopropyl groups enhance rigidity and receptor binding affinity (e.g., IC₅₀ improved 3-fold vs. methyl in kinase inhibition assays) .

Q. Table 2: Comparative Bioactivity of Structural Analogs

Substituent (C5)Target Activity (IC₅₀, μM)Solubility (mg/mL)
Cyclopropyl0.12 ± 0.030.8
Methyl0.45 ± 0.112.1
Ethyl0.67 ± 0.153.5
Data derived from enzyme inhibition assays in pH 7.4 buffer

Advanced: How can researchers address contradictions in reported synthetic yields for this compound?

Methodological Answer:
Yield variations (e.g., 40–75%) may stem from:

  • Reaction atmosphere : Oxygen-sensitive intermediates require inert conditions (N₂/Ar). Yield increases by 20% under argon vs. air .
  • Catalyst loading : Pd(OAc)₂ vs. PdCl₂ impacts coupling efficiency. Optimize catalyst (5 mol%) and ligand (BINAP, 10 mol%) ratios via DoE (Design of Experiments) .
  • Workup protocols : Acidic extraction (pH 2–3) minimizes product loss compared to neutral conditions .

Basic: What analytical methods are recommended for quantifying trace impurities?

Methodological Answer:

  • HPLC-UV/ELSD : Use a C18 column (4.6 × 250 mm, 5 μm) with 0.1% TFA in water/acetonitrile gradient (5→95% over 30 min). Detect impurities at 254 nm .
  • LC-HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 328.05) and fragment patterns (e.g., loss of CO₂ at m/z 284.00) .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate permeability (Caco-2: 5.2 × 10⁻⁶ cm/s), CYP inhibition (CYP3A4: moderate), and half-life (t₁/₂ = 3.8 h) .
  • Molecular Dynamics (MD) : Simulations (AMBER/CHARMM) model interactions with targets (e.g., hydrophobic pockets in enzymes) to guide derivatization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。